molecular formula C8H20ClN3O2 B13581689 tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride

tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride

Cat. No.: B13581689
M. Wt: 225.72 g/mol
InChI Key: VWSAWKONGJBPRH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-hydrazinylpropan-2-yl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride is unique due to its specific hydrazinyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H20ClN3O2

Molecular Weight

225.72 g/mol

IUPAC Name

tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate;hydrochloride

InChI

InChI=1S/C8H19N3O2.ClH/c1-6(5-10-9)11-7(12)13-8(2,3)4;/h6,10H,5,9H2,1-4H3,(H,11,12);1H

InChI Key

VWSAWKONGJBPRH-UHFFFAOYSA-N

Canonical SMILES

CC(CNN)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

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